calhex 231 is a potent and selective negative allosteric modulator of the calcium-sensing receptor (CaSR). [, , , , , , , , , , , , , , ] This compound is classified as a calcilytic, meaning it inhibits the activity of the CaSR. [, , , , , , , , , , , , , , ] In scientific research, calhex 231 serves as a valuable tool for investigating the physiological and pathological roles of the CaSR in various tissues and cell types. [, , , , , , , , , , , , , , ]
Synthesis Analysis
The synthesis of calhex 231 is detailed in the paper "N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity." [] The synthesis involves a multi-step process, starting with trans-1,2-diaminocyclohexane. Key steps include:
Molecular Structure Analysis
The molecular structure of calhex 231 consists of a cyclohexane ring with two substituents: a 4-chlorobenzamide group and a (1R)-1-(naphthalen-1-yl)ethanamine group. [] The absolute configuration of the active isomer was determined to be (1S,2S,1'R) through X-ray crystallography studies. [] This specific three-dimensional arrangement is crucial for the interaction of calhex 231 with the CaSR binding pocket.
Mechanism of Action
calhex 231 acts as a negative allosteric modulator of the CaSR. [, , , , , , , , , , , , , , ] It binds to the transmembrane domain of the receptor at a site distinct from the calcium-binding site. [, ] This binding allosterically inhibits the receptor's ability to respond to extracellular calcium ions, effectively reducing the receptor's sensitivity to calcium. [, ] This inhibition disrupts downstream signaling pathways typically activated by CaSR, such as the inositol trisphosphate pathway, ultimately impacting cellular responses. [, ]
Applications
Vascular Function: Studies have shown that calhex 231 can modulate vascular reactivity, suggesting a potential role for the CaSR in regulating blood pressure. [, , ]
Gastrointestinal Hormone Secretion: Research indicates that calhex 231 can inhibit amino acid-stimulated cholecystokinin release, suggesting a role for the CaSR in regulating digestive processes. []
Pulmonary Arterial Hypertension: Studies have demonstrated that calhex 231 can inhibit the excessive proliferation of pulmonary arterial smooth muscle cells, indicating a potential therapeutic target for this disease. []
Liver Fibrosis: Research suggests that calhex 231 can attenuate liver fibrosis in diabetic rats, suggesting a potential role for the CaSR in this pathological process. []
Cardiac Hypertrophy: Studies have shown that calhex 231 can inhibit hypoxia-induced mitogenic factor-induced cardiac hypertrophy, indicating a potential role for the CaSR in this cardiac remodeling process. []
Compound Description: This compound is a calcilytic that acts at the calcium-sensing receptor (CaSR). It displayed an IC50 of 5.4 +/- 0.5 μM with respect to the inhibition of calcium-induced tritiated inositol phosphate ([3H]IP) accumulation in Chinese hamster ovarian (CHO) cells expressing the CaSR [].
Relevance: Compound 7e served as a lead compound in the development of Calhex 231. Replacement of the sulfonamide linkage in compound 7e with a carboxamide group led to a 6-fold increase in activity, resulting in the identification of compound 7m, a close analog of Calhex 231 [].
Compound Description: Compound 7m is a potent calcilytic that exhibits an IC50 of 0.9 +/- 0.2 μM in inhibiting calcium-induced [3H]IP accumulation in CHO cells expressing the CaSR [].
Relevance: This compound is a close analog of Calhex 231 and differs only in the substitution on the benzoyl group. It played a significant role in establishing the structure-activity relationship (SAR) for the N1-benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes series, ultimately leading to the development of Calhex 231 [].
NPS 2143
Compound Description: NPS 2143 is a calcilytic, meaning it inhibits the activity of the CaSR. It has been shown to block Ca2+-induced accumulation of [3H]inositol phosphates []. Studies have investigated its use in treating various conditions, including idiopathic pulmonary arterial hypertension [] and hepatic fibrosis [].
Relevance: NPS 2143 is often used as a comparative calcilytic in studies involving Calhex 231. Researchers use both compounds to investigate the effects of CaSR inhibition, often comparing their potencies and selectivities [, ]. They are structurally distinct, providing insights into different modes of CaSR modulation [].
Compound Description: Calindol is a calcimimetic, meaning it activates the CaSR. This compound stimulates increases in [3H]inositol phosphate levels by activating the wild-type CaSR []. In vascular studies, Calindol has been observed to induce concentration-dependent hyperpolarizations of vascular myocytes, an effect attenuated by Calhex 231 [].
Relevance: Calindol serves as a pharmacological counterpoint to Calhex 231. By comparing the effects of Calindol (CaSR activation) with those of Calhex 231 (CaSR inhibition), researchers can better understand the specific roles of the CaSR in various physiological processes [, ].
NPS R-568
Compound Description: NPS R-568 is a calcimimetic that, like Calindol, activates the CaSR []. It has been used to investigate the role of CaSR in various tissues, including pulmonary neuroendocrine cells [].
Relevance: Similar to Calindol, NPS R-568 is often employed in research alongside Calhex 231 to provide a comparative perspective on CaSR modulation. The combined use of a calcimimetic and a calcilytic allows researchers to assess the effects of both activating and inhibiting the receptor [, ].
Compound 9
Compound Description: Compound 9 is a novel CaSR antagonist developed with a structure conducive to labeling for potential use in imaging []. It exhibited superior antagonistic activity compared to Calhex 231 in vitro. After radiolabeling with 125I, Compound 9 demonstrated preferential localization to CaSR-expressing tumors in vivo in a mouse model [].
Relevance: Compound 9 represents a potential advancement in the development of CaSR antagonists for imaging purposes. Its improved antagonistic activity and ability to target CaSR-expressing tumors in vivo make it a promising candidate for further research and development as an imaging pharmaceutical, surpassing the capabilities of Calhex 231 in this context [].
Compound 11
Compound Description: Compound 11 is another novel CaSR antagonist synthesized alongside Compound 9. Like Compound 9, it was designed with features suitable for labeling and displayed better antagonistic activity compared to Calhex 231 in in vitro studies [].
Relevance: Although not as extensively studied as Compound 9, Compound 11 holds similar promise as a potential scaffold for developing imaging pharmaceuticals targeting the CaSR. Its comparable antagonistic activity to Compound 9 and favorable structural characteristics highlight its potential for further investigation in this area [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hemin (trade name Panhematin) is an iron-containing porphyrin. More specifically, it is protoporphyrin IX containing a ferric iron ion (heme B) with a chloride ligand. Heme is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Heme is a metabolite found in or produced by Saccharomyces cerevisiae. Protoheme IX is a metabolite found in or produced by Saccharomyces cerevisiae. The color-furnishing portion of hemoglobin. It is found free in tissues and as the prosthetic group in many hemeproteins.
Erdosteine is a N-acyl-amino acid. Erdosteine is a drug that causes a breakdown of mucus, also known as a mucolytic agent. It is a thiol derivative produced for the clinical management of chronic obstructive bronchitis, in addition to infective exacerbations of chronic bronchitis. This drug contains sulfhydryl groups which are released after erdosteine undergoes hepatic first pass metabolism. Three active metabolites result and possess mucolytic activity in addition to free radical scavenging activity. Erdosteine acts to control mucus production and control its viscosity while increasing mucociliary transport. It also combats the effects of free radicals resulting from cigarette smoke. Erdosteine has been shown to be safe and well tolerated in clinical trials. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild. Erdosteine is a homocysteine-derived thiol derivative with mucolytic and free radical scavenging properties. Erdosteine and its metabolites modulate mucus production and viscosity, by which facilitating mucociliary transport and improving expectoration. This agent also suppresses the chemical-induced cough reflex as well as protects lung tissues from damages caused by cigarette smoking mediated through free radicals scavenging.